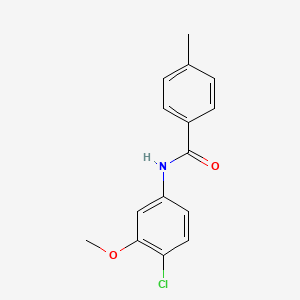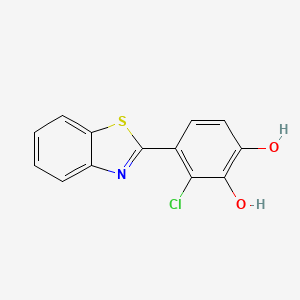![molecular formula C10H14N2O3S B5767328 ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5767328.png)
ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate, also known as ethiofencarb, is a carbamate insecticide that is widely used in agriculture to control pests. It belongs to the chemical class of thiocarbamates and is known for its broad-spectrum activity against a range of insects.
作用機序
Ethiofencarb works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This results in the accumulation of acetylcholine, a neurotransmitter, leading to overstimulation of the nervous system and ultimately causing paralysis and death of the insect.
Biochemical and Physiological Effects:
Ethiofencarb has been shown to have both acute and chronic effects on non-target organisms, including humans and wildlife. Acute exposure to ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate can cause symptoms such as headaches, dizziness, and nausea, while chronic exposure can lead to neurological effects such as tremors and memory loss. Ethiofencarb has also been shown to have toxic effects on aquatic organisms, including fish and invertebrates.
実験室実験の利点と制限
Ethiofencarb is a widely used insecticide in agriculture, and its effectiveness against a range of insect pests makes it a valuable tool for crop protection. However, its toxicity to non-target organisms, including humans and wildlife, is a major concern. In the laboratory, ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate can be used to study the mechanism of action of carbamate insecticides and their effects on the nervous system of insects.
将来の方向性
Future research on ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate could focus on developing safer and more environmentally friendly alternatives to carbamate insecticides. This could involve the use of natural compounds or biological control methods to control insect pests. Additionally, research could focus on understanding the long-term effects of this compound on non-target organisms and developing strategies to mitigate these effects. Finally, research could explore the potential use of this compound in combination with other insecticides to improve its effectiveness and reduce the risk of resistance development in insect pests.
合成法
Ethiofencarb can be synthesized by reacting 3-amino-4,5-dimethylthiophene-2-carbonyl chloride with ethyl carbamate in the presence of a base such as pyridine. The resulting product is then purified by recrystallization to obtain pure ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate.
科学的研究の応用
Ethiofencarb has been extensively studied for its insecticidal properties and its potential use in crop protection. It has been shown to be effective against a range of insect pests, including aphids, thrips, and whiteflies. Ethiofencarb is also known for its systemic activity, which allows it to be absorbed by plants and transported to various parts of the plant, providing long-lasting protection against insect pests.
特性
IUPAC Name |
ethyl N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-4-15-10(14)12-9-7(8(11)13)5(2)6(3)16-9/h4H2,1-3H3,(H2,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADAAZZNAYPSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C(=C(S1)C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5767248.png)
![N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5767253.png)
![methyl {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetate](/img/structure/B5767266.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5767275.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5767283.png)
![N'-(4-ethylbenzylidene)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B5767290.png)

![6-(dimethylamino)-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5767307.png)


![methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5767333.png)
![2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767352.png)
